(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine
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Overview
Description
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a methylsulfonyl-substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of pro-inflammatory mediators. This results in anti-inflammatory effects, which can be beneficial in conditions such as arthritis and other inflammatory diseases .
Biochemical Analysis
Biochemical Properties
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is an enzyme involved in the inflammatory process . This selective inhibition is crucial as it helps reduce inflammation without causing the gastrointestinal side effects typically associated with non-selective COX inhibitors. Additionally, this compound interacts with nitric oxide (NO), which plays a role in vasodilation and inhibition of platelet aggregation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound has been shown to release moderate amounts of nitric oxide, which can modulate cellular functions such as vasodilation and inhibition of platelet aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, the release of nitric oxide from this compound contributes to its vasodilatory effects and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and vasodilatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and vasodilatory effects without causing adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and potential cardiovascular issues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as COX-2 and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and vasodilatory effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its selective inhibition of COX-2 and modulation of nitric oxide levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Possible applications in the production of dyes and pigments due to its ability to form azo compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylhydrazine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is unique due to the presence of both a methylsulfonyl group and a hydrazine group on the phenyl ring
Properties
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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